Acidic Hydrolysis Stability: TIPS-Propargyl Ether Exhibits 700,000-Fold Greater Stability Than TMS Analog
The TIPS-protected propargyl ether (Triisopropyl-prop-2-ynyloxy-silane) demonstrates an acidic hydrolysis stability that is approximately 700,000 times greater than that of the corresponding TMS-protected propargyl ether, based on established relative stability rankings for silyl ethers [1][2]. This stability ranking derives from comparative kinetic studies of silyl ether cleavage under standardized acidic conditions, where the relative rate constants follow the order: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1].
| Evidence Dimension | Relative stability toward acidic hydrolysis |
|---|---|
| Target Compound Data | Relative stability factor: 700,000 |
| Comparator Or Baseline | Trimethylsilyl (TMS) propargyl ether: relative stability factor 1; Triethylsilyl (TES): 64; tert-Butyldimethylsilyl (TBS): 20,000 |
| Quantified Difference | 700,000-fold greater stability vs TMS analog; ~35-fold greater vs TBS analog |
| Conditions | Standardized acidic hydrolysis conditions for silyl ether cleavage |
Why This Matters
This stability differential directly informs procurement decisions for multi-step syntheses requiring the alkyne moiety to survive acidic workups, chromatographic purification on silica gel, or reactions involving Lewis acids, where TMS-protected analogs undergo premature deprotection.
- [1] Wikipedia. Silyl Ether. Common silyl ethers relative stability: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000). View Source
- [2] 百度文库. 羟基的保护与去保护. 硅醚的稳定性: 在酸性条件下的稳定性: TMS(1)
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